2,4-Dichlorobenzyl alcohol 2,4-Dichlorobenzyl alcohol 2,4-dichlorobenzyl alcohol is a member of the class of benzyl alcohols that is benzyl alcohol in which the hydrogens at positions 2 and 4 are replaced by chlorines. It has a role as an antiseptic drug. It is a member of benzyl alcohols and a dichlorobenzene.
Dichlorobenzyl alcohol is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections. Dichlorobenzyl alcohol is considered as an active ingredient found in several marketed OTC products by Health Canada which has categorized this agent as an anatomical therapeutic chemical. On the other hand, dichlorobenzyl alcohol is categorized by the FDA in the inactive ingredient for approved drug products.
Brand Name: Vulcanchem
CAS No.: 1777-82-8
VCID: VC21147117
InChI: InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
SMILES: C1=CC(=C(C=C1Cl)Cl)CO
Molecular Formula: C7H6Cl2O
Molecular Weight: 177.02 g/mol

2,4-Dichlorobenzyl alcohol

CAS No.: 1777-82-8

Cat. No.: VC21147117

Molecular Formula: C7H6Cl2O

Molecular Weight: 177.02 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichlorobenzyl alcohol - 1777-82-8

Specification

CAS No. 1777-82-8
Molecular Formula C7H6Cl2O
Molecular Weight 177.02 g/mol
IUPAC Name (2,4-dichlorophenyl)methanol
Standard InChI InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Standard InChI Key DBHODFSFBXJZNY-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)CO
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)CO
Boiling Point 150 ºC
Melting Point 55-58 ºC

Introduction

Chemical Identity and Structure

2,4-Dichlorobenzyl alcohol is an organic compound with chlorine atoms at positions 2 and 4 of the benzyl alcohol structure. It is formally defined as a member of the benzyl alcohols class in which the hydrogens at positions 2 and 4 are replaced by chlorines . This chemical architecture contributes to its specific properties and applications.

Identification Parameters

The compound is uniquely identified through several standardized chemical identifiers as outlined below:

ParameterValue
Chemical Name2,4-Dichlorobenzyl alcohol
CAS Number1777-82-8
EINECS/ELINCS217-210-5
Molecular FormulaC₇H₆Cl₂O
Molecular Weight177.03
SynonymsMyacide; Dybenal; Rapidosept

These identification parameters are essential for regulatory compliance and scientific communication regarding the compound . The chemical structure features a benzene ring with two chlorine atoms and a hydroxymethyl group, giving it specific chemical properties that contribute to its antiseptic activity.

Physical and Chemical Properties

2,4-Dichlorobenzyl alcohol possesses distinct physical and chemical characteristics that determine its behavior in various environments and applications. Its chemical reactivity is influenced by the presence of chlorine atoms on the aromatic ring and the alcohol functional group.

Physical Properties

The physical state and properties of 2,4-Dichlorobenzyl alcohol are summarized in the following table:

PropertyValue
Physical FormWhite to light yellow crystalline powder
Melting Point55-58°C
Boiling Point150°C (25 mmHg)
Density1.2970 (rough estimate)
Vapor Pressure0.154 Pa at 25°C
Refractive Index1.5756 (estimate)
Flash Point>230°F
LogP2.8 at 24°C

These physical properties highlight its relatively high melting and boiling points, moderate density, and low vapor pressure at room temperature . The compound's logarithmic partition coefficient (LogP) value indicates moderate lipophilicity, which influences its absorption and distribution in biological systems.

Solubility Characteristics

2,4-Dichlorobenzyl alcohol demonstrates specific solubility patterns that affect its formulation and bioavailability:

Solubility ParameterValue/Description
Water Solubility1g/L
Solvent SolubilitySoluble in methanol and chloroform

This solubility profile indicates moderate water solubility while demonstrating good solubility in organic solvents . This characteristic is particularly important for pharmaceutical formulations where solubility affects bioavailability and dosage form development.

Applications and Therapeutic Uses

2,4-Dichlorobenzyl alcohol has established applications particularly in the pharmaceutical and medical fields, with specific focus on its antimicrobial properties.

Pharmaceutical Applications

The compound is primarily utilized in therapeutic contexts due to its antiseptic properties:

  • It serves as a surgical antiseptic for topical applications .

  • It is incorporated into commercially available throat lozenges for treating acute sore throat caused by upper respiratory tract infections .

  • The compound has demonstrated activity against Respiratory Syncytial Virus (RSV) and SARS-CoV, indicating potential broader antiviral applications .

These applications leverage the compound's ability to disrupt microbial cell membranes and interfere with pathogenic processes in the upper respiratory tract.

Formulation and Delivery

In commercial pharmaceutical preparations, 2,4-Dichlorobenzyl alcohol is often formulated with other active ingredients:

  • It is frequently combined with Amylmetacresol (AMC) in throat lozenges to provide complementary antiseptic and analgesic effects .

  • These combined formulations provide both antimicrobial activity and symptom relief through local anesthetic effects .

The slow-dissolving nature of lozenges ensures prolonged contact time with the affected mucosa, enhancing the therapeutic efficacy against pharyngeal pathogens.

Toxicological Profile

The safety assessment of 2,4-Dichlorobenzyl alcohol is critical for its pharmaceutical applications. Multiple toxicological studies have evaluated its potential adverse effects through various exposure routes and durations.

Acute and Subchronic Toxicity

Several studies have investigated the effects of repeated exposure to 2,4-Dichlorobenzyl alcohol:

  • A short-term (3-week) oral study in rats with doses up to 500 mg/kg body weight showed no significant adverse effects .

  • A 4-week oral study in guinea pigs treated with 1.2 mg/kg body weight per day was also negative for toxicity .

  • A 13-week subchronic study in rats demonstrated specific dose-dependent effects .

The 13-week study provided particularly valuable insights into potential toxicity mechanisms and targets:

Dose LevelObserved Effects
200 mg/kg/dayMinimal thickening of forestomach epithelium; Increased post-dose salivation; Elevated serum ALP activities
400 mg/kg/dayForestomach lesions (ulceration, erosion, necrosis); Submucosal edema; Hyperplasia and hyperkeratosis; Centrilobular hepatocyte enlargement; Centrilobular glycogen loss

These findings suggest that at higher doses, 2,4-Dichlorobenzyl alcohol exerts irritant effects on the gastric mucosa, particularly when administered in propylene glycol . The severity of these effects was diminished when the compound was administered in aqueous formulations, indicating that the vehicle plays a significant role in the observed toxicity.

Mechanism of Action

2,4-Dichlorobenzyl alcohol exerts its therapeutic effects through multiple mechanisms, particularly against pathogens associated with upper respiratory tract infections.

Antimicrobial Activity

The primary mechanisms through which 2,4-Dichlorobenzyl alcohol works include:

  • Virucidal Effects: In-vitro evidence has demonstrated the virucidal effect of 2,4-Dichlorobenzyl alcohol, often in combination with Amylmetacresol, on viruses associated with the common cold. The reduction in viral load is believed to contribute to symptom reduction .

  • Local Anesthetic Action: The compound acts as a sodium channel blocker, though with reduced potency compared to Amylmetacresol. This property contributes to its ability to relieve symptoms associated with inflammation .

Synergistic Effects

When combined with Amylmetacresol in commercial formulations, 2,4-Dichlorobenzyl alcohol demonstrates important interaction dynamics:

  • The dual mechanism provides both antimicrobial activity and symptom relief.

  • 2,4-Dichlorobenzyl alcohol appears to attenuate the effects of Amylmetacresol, possibly through competitive binding on sodium channels .

  • This combination is considered effective in addressing patient needs while potentially reducing unnecessary antibiotic prescriptions .

This synergistic approach addresses both the underlying infectious cause and the symptomatic manifestations of upper respiratory tract infections.

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